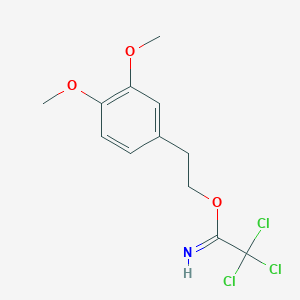







|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH2:8][CH2:9][OH:10].[Cl:16][C:17]([Cl:21])([Cl:20])[C:18]#[N:19].O>C(Cl)Cl>[Cl:16][C:17]([Cl:21])([Cl:20])[C:18](=[NH:19])[O:10][CH2:9][CH2:8][C:7]1[CH:11]=[CH:12][C:13]([O:14][CH3:15])=[C:5]([O:4][CH3:3])[CH:6]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(CCO)C=CC1OC
|
|
Name
|
|
|
Quantity
|
16.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C#N)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at r.t. for 75 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500 mL 2-necked round bottom flask equipped with an argon inlet
|
|
Type
|
WASH
|
|
Details
|
NaH was washed with anhydrous hexanes (15 mL)
|
|
Type
|
ADDITION
|
|
Details
|
to the addition of 50 mL of anhydrous CH2Cl2
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for 15 min at 0° C. and 2 hr at room temperature
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was then extracted with CH2Cl2 (4×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|


Reaction Time |
75 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(OCCC1=CC(=C(C=C1)OC)OC)=N)(Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.8 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |